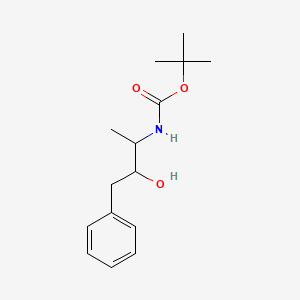
tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate” is a chemical compound with the CAS Number: 1423025-77-7 . It has a molecular weight of 265.35 . The IUPAC name for this compound is tert-butyl 2-hydroxy-1-methyl-3-phenylpropylcarbamate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . It has a melting point range of 109.0 to 113.0 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis Applications
- Intermediate for Enantioselective Synthesis : The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the preparation of nucleoside analogues with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).
- Synthesis of Natural Product Analogs : Research on synthesizing intermediates of natural products such as jaspine B, which shows cytotoxic activity against human carcinoma cell lines, highlights the compound's role in medicinal chemistry. This involves multi-step synthesis processes demonstrating its importance in the development of potential anticancer agents (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
- Cascade Reactions for Heterocyclic Compounds : A study reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound, in photoredox-catalyzed cascade reactions. This methodology enabled the synthesis of 3-aminochromones, showcasing a novel pathway for constructing complex heterocycles under mild conditions, thus broadening the applications of photocatalyzed protocols in synthetic organic chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Pharmaceutical and Biomedical Research
- Biocompatible Polymers from Biomass : A study on the production of degradable polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates demonstrates the utility of related carbamates in generating biocompatible materials. This research indicates potential applications in drug delivery systems, highlighting the compound's significance in the development of environmentally friendly and medically relevant polymers (Tsai, Wang, & Darensbourg, 2016).
- Neuroprotective Activity : Research exploring the protective activity of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate in astrocytes stimulated with amyloid beta and in a scopolamine model suggests potential applications in Alzheimer's disease treatment. This compound showed moderate protective effects against Aβ1-42 induced astrocyte cell death, indicating its utility in neurodegenerative disease research (Camarillo-López, Hernández Rodríguez, Torres-Ramos, Arciniega-Martínez, García-Marín, Correa Basurto, Méndez Méndez, & Rosales-Hernández, 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYJCKGJSFJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2635022.png)
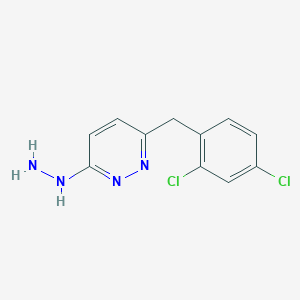
![N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2635024.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2635027.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2635030.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)

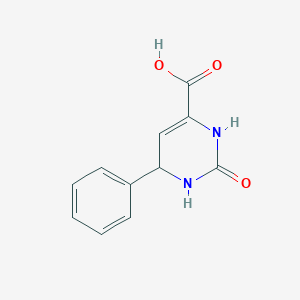
![Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635039.png)
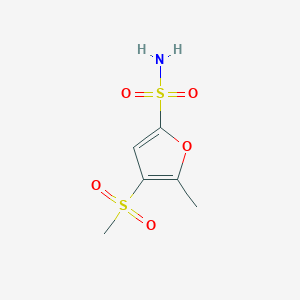
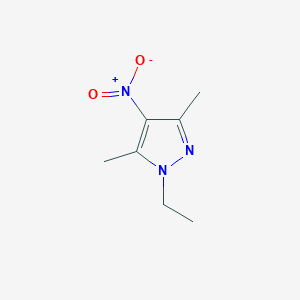
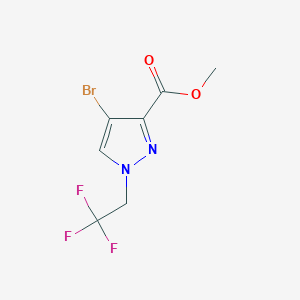
![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)
